BIIE-0246

Description

Overview of the Neuropeptide Y Family of Peptides and Receptors

The neuropeptide Y family of peptides primarily consists of neuropeptide Y (NPY), peptide YY (PYY), and pancreatic polypeptide (PP). These peptides are structurally related, typically comprising 36 amino acids with an amidated C-terminus, and they exert their effects by binding to and activating a family of GPCRs. frontiersin.orgopnme.comnih.gov In humans, four functional NPY receptor subtypes have been identified: Y1, Y2, Y4, and Y5. frontiersin.orgwikipedia.org An additional receptor subtype, y6, is functional in some species like rabbit and mouse but is a pseudogene in humans. frontiersin.org While the existence of a Y3 receptor was suggested by early pharmacological studies, attempts to clone it have been unsuccessful, making its existence unlikely. frontiersin.org

NPY receptors are members of the class A (rhodopsin-like) GPCRs. frontiersin.org They generally couple to Gi or G0 proteins, which typically leads to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. frontiersin.org Some subtypes, including Y2 and Y4, have also been shown to couple to Gq proteins, resulting in increased inositol (B14025) 1,4,5-phosphate (IP3) production via phospholipase C-β activation in certain cell types. frontiersin.org The different NPY receptor subtypes exhibit varying affinities for the endogenous ligands, contributing to the diverse physiological roles of the NPY system. frontiersin.orgopnme.com For instance, NPY and PYY are primary agonists for the Y1 receptor, while PP is the main endogenous agonist for the Y4 receptor. frontiersin.org N-terminal truncated forms of NPY and PYY, such as PYY(3-36), are considered preferred agonists for the Y2 receptor. apexbt.comnih.gov

The NPY system is implicated in a wide range of biological processes, including appetite regulation, energy homeostasis, blood pressure control, memory, anxiety, and pain modulation. wikipedia.orgnih.govtocris.com The specific effects mediated by the NPY system depend on the particular peptide involved, the receptor subtype activated, and the tissue or brain region where the interaction occurs.

Neuropeptide Y Y2 Receptor: Structural and Functional Significance

The neuropeptide Y Y2 receptor (Y2R), encoded by the NPY2R gene in humans, is a key member of the NPY receptor family. wikipedia.org Like other NPY receptors, it is a seven-transmembrane GPCR. frontiersin.orgwikipedia.org Structural studies, including cryo-EM and crystallography, have provided insights into the binding modes of ligands to NPY receptors, including Y2R. nih.govresearchgate.net These studies reveal a conserved orthosteric peptide-binding pocket that interacts with the C-terminal region of NPY and related peptides. nih.gov The extreme C-terminal dipeptide with amidated modification is particularly important for the activation potency of NPY. nih.gov

The Y2 receptor is widely distributed in both the central and peripheral nervous systems. opnme.comapexbt.com In the brain, high levels of Y2R expression are found in regions such as the hippocampus, thalamus, hypothalamus, and amygdala. opnme.com A significant functional characteristic of the Y2 receptor is its predominant localization on presynaptic neurons. opnme.comwikipedia.org Here, it acts as an autoreceptor or heteroreceptor, modulating the release of neurotransmitters, including NPY itself, as well as dopamine (B1211576) and acetylcholine (B1216132). wikipedia.orgwikipedia.org This presynaptic inhibitory effect is a crucial aspect of Y2R function. apexbt.com

Functionally, the Y2 receptor is involved in various physiological and pathophysiological processes. It plays a role in memory retention, anxiety, arousal, alcohol consumption, and energy homeostasis. opnme.com Specifically, Y2R activation in the arcuate nucleus of the hypothalamus has been linked to appetite suppression and post-prandial satiety. opnme.comwikipedia.orgapexbt.com

BIIE-0246 as a Foundational Pharmacological Research Tool for Y2 Receptor Studies

The development of selective ligands has been critical for dissecting the specific roles of the different NPY receptor subtypes. This compound is a non-peptide compound that has emerged as a potent and highly selective antagonist for the neuropeptide Y Y2 receptor. apexbt.comnih.govopnme.comresearchgate.net Introduced in 1999, it was one of the first non-peptide Y2-selective antagonists available and has since become a widely used pharmacological tool for studying Y2 receptor-mediated effects both in vitro and in vivo. opnme.comwikipedia.orgopnme.com

This compound's value as a research tool lies in its high affinity and selectivity for the Y2 receptor. Studies have demonstrated its ability to compete with high affinity for specific Y2 binding sites in various preparations, including transfected cells and brain membrane homogenates. apexbt.comnih.govresearchgate.net Furthermore, it exhibits significantly lower affinity for other NPY receptor subtypes (Y1, Y4, and Y5), often showing >600-fold selectivity over Y1, Y4, and Y5 receptors in rat radioligand binding assays. opnme.comopnme.com This high selectivity is crucial for attributing observed biological effects specifically to Y2 receptor modulation.

The antagonistic properties of this compound have been confirmed in functional bioassays, where it produces a concentration-dependent rightward shift in the dose-response curve of endogenous Y2 agonists like NPY and PYY(3-36). opnme.comnih.govopnme.com The availability of this compound has facilitated numerous studies investigating the physiological roles of the Y2 receptor in various tissues and systems, including the central nervous system. opnme.com

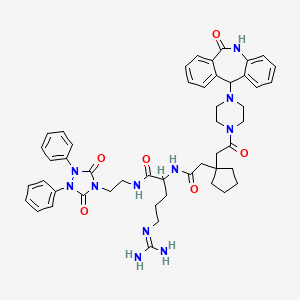

Structure

2D Structure

Properties

IUPAC Name |

5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H57N11O6/c50-46(51)53-25-13-22-40(45(64)52-26-27-58-47(65)59(34-14-3-1-4-15-34)60(48(58)66)35-16-5-2-6-17-35)54-41(61)32-49(23-11-12-24-49)33-42(62)56-28-30-57(31-29-56)43-36-18-7-8-19-37(36)44(63)55-39-21-10-9-20-38(39)43/h1-10,14-21,40,43H,11-13,22-33H2,(H,52,64)(H,54,61)(H,55,63)(H4,50,51,53) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJAXPUYVJKAAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CC(=O)NC(CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H57N11O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

896.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Detailed Research Findings Utilizing Biie 0246

Receptor Binding and Selectivity Profiles of this compound

The binding characteristics and selectivity of this compound have been extensively evaluated in various in vitro preparations, demonstrating its high affinity for the Y2 receptor and its notable selectivity over other neuropeptide Y receptor subtypes.

Neuropeptide Y Y2 Receptor Binding Affinity in Cellular and Tissue Preparations

This compound exhibits high affinity for Y2 receptor binding sites in a range of preparations. In HEK293 cells transfected with the rat Y2 receptor cDNA, this compound competed for specific [¹²⁵I]PYY₃₋₃₆ binding sites with reported Ki values ranging from 8 to 15 nM. apexbt.comnih.govresearchgate.netnih.gov An IC₅₀ value of 15 ± 3 nM for rat [¹²⁵I]PYY₃₋₃₆ binding has also been reported in HEK293 cells overexpressing the rat Y2 receptor. medchemexpress.comrndsystems.cominvivochem.com In human frontal cortex membrane homogenates, this compound demonstrated an apparent affinity of 8 nM against specific [¹²⁵I]PYY₃₋₃₆ binding. nih.gov Studies in SMS-KAN cells expressing the human Y2R showed an IC₅₀ of 3.3 nM for the displacement of radiolabeled neuropeptide Y. opnme.comopnme.comuni-regensburg.de Displacement of [¹²⁵I]-NPY from Y2R binding sites in rabbit kidney preparations yielded an IC₅₀ of 7.5 nM. opnme.comopnme.com

Here is a summary of this compound binding affinities in various preparations:

| Preparation | Ligand Used | Binding Parameter | Value (nM) | Citation |

| HEK293 cells (rat Y2R cDNA) | [¹²⁵I]PYY₃₋₃₆ | Ki | 8-15 | apexbt.comnih.govresearchgate.netnih.gov |

| HEK293 cells (rat Y2R overexpression) | [¹²⁵I]PYY₃₋₃₆ | IC₅₀ | 15 ± 3 | medchemexpress.comrndsystems.cominvivochem.com |

| SMS-KAN cells (human Y2R) | Radiolabeled NPY | IC₅₀ | 3.3 | opnme.comopnme.comuni-regensburg.de |

| Rabbit kidney membrane preparations | [¹²⁵I]-NPY | IC₅₀ | 7.5 | opnme.comopnme.com |

| Rat brain homogenates | [¹²⁵I]PYY₃₋₃₆ | Affinity | 8-10 | nih.gov |

| Human frontal cortex membrane homogenates | [¹²⁵I]PYY₃₋₃₆ | Apparent Affinity | 8 | nih.gov |

Selectivity Assessment Against Other Neuropeptide Y Receptor Subtypes (Y1, Y4, Y5)

This compound demonstrates excellent selectivity for the Y2 receptor over other neuropeptide Y receptor subtypes. In HEK293 cells transfected with rat Y1, Y4, or Y5 receptor cDNA, this compound, at concentrations up to 10 μM, failed to compete significantly for the binding of specific radioligands for these receptors ([¹²⁵I]GR231118 for Y1, [¹²⁵I]hPP for Y4, and [¹²⁵I][Leu³¹,Pro³⁴]PYY for Y5). nih.govresearchgate.netnih.gov This indicates a significantly lower affinity for Y1, Y4, and Y5 receptors compared to the Y2 receptor, with reported selectivity being greater than 600-fold or 650-fold lower affinity for Y1, Y4, and Y5 receptors in rat radioligand binding assays. opnme.comopnme.comrndsystems.com

Evaluation of Off-Target Receptor and Enzyme Interactions

Beyond the neuropeptide Y receptor family, this compound has been assessed for potential interactions with a panel of other receptors and enzymes. No significant bioactivity was observed in a panel of 60 other receptor types or enzymes. opnme.comopnme.com Screening against a panel of 40 central nervous system targets revealed submicromolar affinity only for the α1A adrenergic receptor and the μ- and κ-opioid receptors. opnme.comopnme.com

Functional Antagonistic Properties of this compound

The antagonistic properties of this compound have been functionally characterized in both in vitro bioassays and in vivo studies, confirming its ability to block Y2 receptor-mediated responses.

In Vitro Bioassay Characterization (e.g., Rat Vas Deferens, Dog Saphenous Vein, Rat Colon)

This compound functions as a potent antagonist in in vitro bioassays known to be mediated by the Y2 receptor. In the rat vas deferens, a prototypical pre-junctional Y2 bioassay, this compound induced parallel shifts to the right of NPY concentration-response curves, indicating competitive antagonism, with a pA₂ value of 8.1. nih.govresearchgate.netnih.govacs.orgnih.govresearchgate.netresearchgate.netpsu.edu Similarly, in the dog saphenous vein, a post-junctional Y2 bioassay, this compound blocked NPY-induced vasoconstriction with an apparent pA₂ value of 8.6. nih.govresearchgate.netnih.govacs.orgnih.govresearchgate.netresearchgate.netpsu.edu In the rat colon, which involves both Y2 and Y4 receptors, this compound (1 μM) completely blocked the contraction induced by PYY₃₋₃₆, a Y2/Y4 agonist, but did not affect contractions induced by agonists selective for other Y receptor subtypes, such as [Leu³¹,Pro³⁴]NPY (Y1, Y4, Y5 agonist) and hPP (Y4, Y5 agonist). nih.govresearchgate.netnih.govacs.orgresearchgate.netresearchgate.net this compound also failed to alter the contractile effects of NPY in prototypical Y1 in vitro bioassays. nih.govresearchgate.netnih.govresearchgate.net

Here is a summary of this compound antagonistic potency in selected in vitro bioassays:

| Bioassay | Species | Receptor Subtype(s) Involved | Agonist Used | Antagonistic Parameter | Value | Citation |

| Vas Deferens | Rat | Y2 | NPY | pA₂ | 8.1 | nih.govresearchgate.netnih.govacs.orgnih.govresearchgate.netresearchgate.netpsu.edu |

| Saphenous Vein | Dog | Y2 | NPY | pA₂ | 8.6 | nih.govresearchgate.netnih.govacs.orgnih.govresearchgate.netresearchgate.netpsu.edu |

| Colon | Rat | Y2/Y4 | PYY₃₋₃₆ | Blockade (at 1 μM) | Complete | nih.govresearchgate.netnih.govacs.orgresearchgate.netresearchgate.net |

| Colon | Rat | Y2/Y4 | [Leu³¹,Pro³⁴]NPY | No effect (at 1 μM) | - | nih.govresearchgate.netnih.govacs.orgresearchgate.netresearchgate.net |

| Colon | Rat | Y2/Y4 | hPP | No effect (at 1 μM) | - | nih.govresearchgate.netnih.govacs.orgresearchgate.netresearchgate.net |

| Prototypical Y1 assays | Various | Y1 | NPY | No effect | - | nih.govresearchgate.netnih.govresearchgate.net |

In Vivo Antagonism of Neuropeptide Y Y2 Receptor-Mediated Responses

This compound has been utilized in various in vivo studies to investigate the functional roles of the Y2 receptor. It has been shown to attenuate the reduction in feeding induced by PYY(3-36) in rats. apexbt.com In satiated rats, this compound significantly increased feeding, suggesting a role for Y2R in post-prandial satiety. apexbt.com this compound has also been used as a selective pharmacological tool in in vivo studies to explore the role of Y2 receptor modulation in various tissues, including the CNS. opnme.comopnme.com Studies have demonstrated that this compound can suppress the inhibitory effects of NPY and [ahx⁵⁻²⁴]NPY in rat hippocampal slices in vivo. apexbt.com It has also been shown to attenuate NPY Y2 receptor-mediated inhibition of cholinergic transmission in rat heart and guinea-pig trachea in vitro. nih.gov

Molecular Mechanisms and Intracellular Signaling Modulated by Biie 0246

Modulation of Neurotransmitter and Neuropeptide Release

Research utilizing BIIE-0246 has provided key insights into the involvement of the NPY Y2 receptor in regulating the release of various neurotransmitters and neuropeptides. Studies have demonstrated a role for the Y2 subtype as a presynaptic autoreceptor, influencing the release of NPY itself, as well as modulating the release of other key neurotransmitters like dopamine (B1211576) and acetylcholine (B1216132). nih.govcenmed.comguidetopharmacology.org

Presynaptic Autoreceptor Regulation of Neuropeptide Y Release

The NPY-Y2 receptor is predominantly located presynaptically on neurons, where it functions to negatively regulate neurotransmitter release in the brain. alfa-chemistry.com The application of this compound, as a Y2 receptor antagonist, is consequently expected to lead to an increase in NPY levels within the central nervous system by blocking this inhibitory autoreceptor function. alfa-chemistry.com Presynaptic Y2-autoreceptors are known to regulate the release of NPY in regions such as the hypothalamus and the sympathetic nervous system (SNS). cdutcm.edu.cn For instance, the gut-derived Y2-receptor agonist, PYY3-36, has been shown to reduce food intake by inhibiting NPY release via these presynaptic Y2 receptors. cdutcm.edu.cn Furthermore, studies in human dentate granule cells have shown that this compound suppresses the presynaptic actions of NPY on synaptic excitation, supporting the concept that NPY activates presynaptic Y2 receptors in this context. guidetopharmacology.org Experimental evidence, such as the attenuation of NPY release from PC-12 cells by the selective Y2 agonist PYY-(13-36), further highlights the modulation of NPY release by Y2 autoreceptors. idrblab.net

Influence on Dopamine and Acetylcholine Release

Beyond its effects on NPY, this compound has been shown to modulate the release of dopamine and acetylcholine. nih.govcenmed.comguidetopharmacology.org Activation of NPY receptors can influence the synthesis of catecholamines, including dopamine, in the rat striatum, with Y2 receptors specifically implicated in the stimulation of dopamine synthesis. fishersci.co.uk Studies investigating the effect of NPY and PYY3-36 on the release of newly synthesized [3H]dopamine in rat striatal slices demonstrated an enhancement of this release, which was attenuated by this compound, indicating mediation by the Y2 receptor subtype. nih.gov In the peripheral nervous system, NPY has been found to attenuate vagal bradycardia by causing a presynaptic decrease in acetylcholine release, a process mediated by a Y2 receptor pathway. fishersci.ca Crucially, the reduction in vagal response and the attenuated release of [3H]-acetylcholine induced by NPY were abolished upon administration of the Y2 receptor antagonist this compound. fishersci.ca Ex vivo studies further support the notion that NPY can reduce vagal tone by activating Y2 receptors located on parasympathetic nerves, thereby reducing acetylcholine release. nih.gov

Intracellular Signaling Cascades Affected by this compound

NPY receptors, including the Y2 subtype, are G protein-coupled receptors that typically couple to the Gαi signaling pathway. alfa-chemistry.comnih.govrsc.orgguidetopharmacology.org This coupling leads to the inhibition of adenylyl cyclase, an enzyme responsible for the production of cyclic adenosine (B11128) monophosphate (cAMP), thus preventing cAMP accumulation. alfa-chemistry.comnih.govrsc.orgguidetopharmacology.org this compound, as a Y2 receptor antagonist, influences several intracellular signaling cascades, including the adenylyl cyclase/cAMP pathway, MAPK/ERK pathway, and the SREBP signaling pathway.

Adenylyl Cyclase/cAMP Pathway Inhibition

Y receptors, including Y1, Y2, and Y4, have been shown to inhibit cAMP formation in a manner sensitive to pertussis toxin, indicating their coupling to Gi proteins. nih.gov NPY receptor agonists, by inhibiting adenylyl cyclase activity, reduce the intracellular accumulation of cAMP. alfa-chemistry.comrsc.org Conversely, antagonism of the Y2 receptor by this compound is expected to increase cAMP production through this same pathway. rsc.org Experimental data confirms that NPY and PYY significantly attenuate forskolin-stimulated cAMP levels, a process involving the inhibition of adenylyl cyclase. guidetopharmacology.org The effect of this compound on this pathway has been investigated using techniques such as the Y2R cAMP biosensor assay, where NPY serves as the challenge. alfa-chemistry.comrsc.org

MAPK/ERK Pathway Modulation (e.g., p-AKT, p44/42 MAPK Phosphorylation)

This compound has been observed to decrease the phosphorylation levels of key proteins in the MAPK/ERK signaling pathway, specifically p-AKT S473 and P-p44/42 MAPK, under conditions of NPY stimulation. wikipedia.orgnih.gov This suggests that Y2 receptor activation by NPY can lead to the phosphorylation and activation of these kinases, and this compound blocks this effect. For instance, NPY stimulates angiogenesis in colon cancer, a process linked to the activation of the ERK/MAPK pathway. xenbase.org In colon endothelial cells, NPY directly activates both p38 MAPK and p44/42 MAPK, and this activation is abrogated by pretreatment with this compound. xenbase.org Studies in HT29 colon cancer-bearing mice treated with a Y2R antagonist demonstrated decreased expression of phospho p38 MAPK and phospho p44/42 MAPK in tumor endothelial cells. xenbase.org In neuroblastoma cell lines, the Y2R antagonist this compound prevented the activation of p44/42 MAPK induced by endogenous NPY, resulting in a dose-dependent decrease in phospho-p44/42 MAPK levels. nih.gov While some studies on neuroblastoma cells did not observe significant changes in phosphorylated Akt levels with Y2R antagonist treatment, other research, such as in a glaucoma mouse model, indicates that NPY's neuroprotective effects involve the MAPK and PI3K/Akt pathways. nih.govbmrb.io In retinas exposed to NPY receptor antagonists, including this compound, a decrease in the phosphorylation of Akt (Ser473) was noted. bmrb.io Furthermore, studies investigating antidepressant-like activity have suggested the involvement of MAPK/ERK and PI3-K signaling pathways, as inhibitors of these pathways blocked the effects of a Y2R antagonist. wikipedia.org

Leptin Signaling Pathway Interaction and Gene Expression

Research using microarray analysis in cultured macrophage/THP-1 cells has investigated the effect of this compound on gene expression. This compound was found to up-regulate 60 transcripts (more than 2.0-fold) and down-regulate 55 entities (less than 0.5-fold) among 60,000 probe sets. journalijbcrr.com Notably, the leptin receptor gene was up-regulated by 2.83-fold following treatment with this compound. journalijbcrr.comresearchgate.net this compound-induced changes in gene expression were associated with 6 gene ontology terms for up-regulation and 1 for down-regulation, and involved 7 pathways, including leptin signaling, for up-regulated genes and 1 pathway for down-regulated genes. journalijbcrr.com These findings suggest that this compound can regulate genes and pathways related to leptin signaling in macrophage/THP-1 cells. journalijbcrr.com It has been proposed that NPY might stimulate cholesterol efflux through Y2R by inhibiting leptin signaling in these cells, and the effects of this compound are consistent with this idea. journalijbcrr.com

Involvement in Vitamin B12/Lipoprotein Metabolism Pathways

Studies using human hepatoma HepG2 cells have examined the impact of this compound on gene expression related to metabolic pathways. Microarray analysis revealed that this compound up-regulated 743 entities (more than 1.5-fold) and down-regulated 492 entities (less than 0.67-fold) out of 54,675 probe sets. oatext.comoatext.comamanote.com this compound-upregulated genes were significantly involved in 22 pathways, including vitamin B12/lipoprotein metabolism (P=0.0048). oatext.comoatext.comamanote.com The vitamin B12 metabolic pathway, as defined in WikiPathways (WP1533_70117), encompasses not only vitamin B12/cobalamin metabolism but also protein tyrosine nitration, lipoprotein metabolism, DNA oxidation, and lipid peroxidation. oatext.com This pathway includes 53 genes, with 4 genes (Megalin, NFkB2, PLG, and INSR) being up-regulated by this compound in HepG2 cells. researchgate.netoatext.comoatext.com Megalin, for instance, is involved in HDL endocytosis. oatext.com Although expression levels of ApoA1, a gene in this pathway, were not regulated by this compound in HepG2 cells, the up-regulation of genes related to vitamin B12/lipoprotein metabolism by the Y2R antagonist aligns with the concept that NPY, acting through hepatic Y2R, might inhibit hepatic HDL production, leading to decreased plasma HDL-cholesterol levels. oatext.comoatext.com

Conversely, this compound-downregulated genes in HepG2 cells were significantly involved in 44 pathways, including the sterol responsive element binding protein (SREBP) signaling pathway (P<0.01). researchgate.netoatext.comoatext.comamanote.com The SREBP signaling pathway (WikiPathways WP1982) is related to 65 genes, with 4 genes (SAR1B, PI3K, PPARG, and LSS) being down-regulated by this compound (P=0.0022). researchgate.netoatext.comoatext.com

The following table summarizes the impact of this compound on specific genes within the Vitamin B12/Lipoprotein Metabolism and SREBP Signaling pathways based on studies in HepG2 cells:

| Pathway | Gene | Regulation by this compound | P-value |

| Vitamin B12/Lipoprotein Metabolism | Megalin | Up-regulated | 0.0048 |

| Vitamin B12/Lipoprotein Metabolism | NFkB2 | Up-regulated | 0.0048 |

| Vitamin B12/Lipoprotein Metabolism | PLG | Up-regulated | 0.0048 |

| Vitamin B12/Lipoprotein Metabolism | INSR | Up-regulated | 0.0048 |

| SREBP Signaling | SAR1B | Down-regulated | 0.0022 |

| SREBP Signaling | PI3K | Down-regulated | 0.0022 |

| SREBP Signaling | PPARG | Down-regulated | 0.0022 |

| SREBP Signaling | LSS | Down-regulated | 0.0022 |

Computational and Mutagenesis-Based Receptor Interaction Models

Computational modeling and mutagenesis studies have been employed to understand how this compound interacts with the Y2 receptor.

Proposed Structural Models for this compound Binding within the Y2 Receptor

Computational modeling and mutagenesis experiments investigating the human Y2 receptor have provided insights into the potential binding modes of ligands, including the antagonist this compound. A model suggested a hydrogen bond network involving conserved residues Thr2.61, Gln3.32, and His7.39, which may be important for ligand binding or receptor structure. acs.orgnih.govdiva-portal.org Mutagenesis of these positions, followed by binding assays, supported their roles. acs.orgnih.govdiva-portal.org The results for this compound specifically suggested differences in its interactions with the receptor compared to peptide agonists. acs.orgnih.govdiva-portal.org

Another structural model for the binding mode of this compound in the Y2R binding site has been proposed based on mutagenesis data and computational docking. opnme.comopnme.com Structurally, this compound is an L-arginine derivative designed to mimic the C-terminal RQRYamide motif of endogenous peptides like NPY and PYY. opnme.comopnme.com

Experimental Applications of Biie 0246 in Biological Systems

In Vitro Research Paradigms Utilizing BIIE-0246

This compound has been extensively employed in in vitro studies to investigate the function and signaling pathways of the NPY Y2 receptor in controlled laboratory environments. These studies have spanned various models, including cultured cells, tissue preparations, and isolated organs.

The utility of this compound has been demonstrated in several cultured cell line models to probe the specific actions of the Y2 receptor.

SMS-KAN Cells: In the human neuroblastoma cell line SMS-KAN, which endogenously expresses Y2 receptors, this compound has been shown to be a potent antagonist. It effectively displaces radiolabeled NPY from Y2 receptor sites with a high affinity, exhibiting an IC50 of 3.3 nM. nih.govopnme.com Functional assays in these cells have revealed that the antagonistic nature of this compound can be influenced by the experimental conditions; it acts as an insurmountable antagonist when pre-incubated before the agonist is added, but as a competitive antagonist when applied concurrently with the agonist. nih.gov

HepG2 Cells: In the human hepatoma cell line HepG2, this compound has been used to explore the role of the Y2 receptor in lipid metabolism. Studies have shown that blockade of the Y2 receptor with this compound can regulate the expression of genes involved in lipid metabolic pathways. nih.govopnme.com For instance, microarray analysis revealed that this compound treatment upregulated 743 entities and downregulated 492 entities, with the upregulated genes being significantly related to chylomicron remodeling and the negative regulation of cholesterol and sterol transport. nih.gov

Mouse Podocytes: Research utilizing cultured mouse podocytes has demonstrated the involvement of the NPY Y2 receptor in cellular signaling. This compound was shown to decrease the expression of p-AKT S473 and P-p44/42 MAPK when these cells were stimulated with NPY. mdpi.com This indicates that this compound can effectively block NPY-stimulated phosphorylation of Akt and p44/42 MAPK in these kidney cells. mdpi.comcancer.gov

THP-1 Macrophages: The human monocytic cell line THP-1, when differentiated into macrophages, has served as a model to study inflammatory and immune responses. While direct studies focusing on this compound in THP-1 macrophages are not extensively detailed in the provided context, this cell line is a widely used model for investigating macrophage functions such as phagocytosis and cytokine production, processes where NPY and its receptors are known to play a role. cellosaurus.orgnih.gov

Table 1: Effects of this compound in Cultured Cell Lines

| Cell Line | Model System | Key Findings with this compound |

|---|---|---|

| SMS-KAN | Human Neuroblastoma | Potent antagonist of the Y2 receptor (IC50 = 3.3 nM); demonstrates both insurmountable and competitive antagonism depending on application timing. nih.govopnme.comnih.gov |

| HepG2 | Human Hepatoma | Regulates gene expression in lipid metabolic pathways; upregulates genes related to chylomicron remodeling and cholesterol transport. nih.govopnme.com |

| Mouse Podocytes | Murine Kidney Cells | Blocks NPY-stimulated phosphorylation of Akt and p44/42 MAPK. mdpi.comcancer.gov |

| THP-1 Macrophages | Human Monocytic Cells | Used as a model for macrophage function where NPY signaling is relevant. cellosaurus.orgnih.gov |

This compound has been crucial in characterizing Y2 receptors in more complex biological samples such as tissue homogenates and membrane preparations. In membrane homogenates from rat brain and human frontal cortex, this compound competed with high affinity for specific [¹²⁵I]PYY₃₋₃₆ binding sites, with an affinity ranging from 8 to 15 nM. Interestingly, in rat brain homogenates, this compound did not compete for all specific binding, suggesting the presence of other NPY receptor subtypes, likely the Y5 receptor. opnme.com This highlights the utility of this compound in distinguishing between different NPY receptor populations within a tissue. opnme.com

The antagonistic properties of this compound have been confirmed in functional assays using isolated organs and tissues. In the rat vas deferens and dog saphenous vein, which are classic models for Y2 receptor activity, this compound caused a parallel rightward shift in the NPY concentration-response curves, with pA₂ values of 8.1 and 8.6, respectively, indicating competitive antagonism. Furthermore, in the rat colon, a tissue containing both Y2 and Y4 receptors, this compound was able to completely block the contraction induced by a Y2-selective agonist (PYY₃₋₃₆) without affecting the response to agonists that act on Y1, Y4, and Y5 receptors. These studies in isolated tissues have firmly established the selectivity of this compound for the Y2 receptor subtype. opnme.com

Gene expression profiling techniques, such as microarray and RT-PCR, have been employed to understand the downstream effects of Y2 receptor blockade by this compound. A notable example is the study on HepG2 cells, where microarray analysis was used to perform a comprehensive screen of gene expression changes following treatment with this compound. nih.gov This unbiased approach identified numerous genes involved in lipid metabolism that were differentially regulated, providing novel insights into the function of the Y2 receptor in the liver. nih.gov The study revealed that this compound-downregulated genes were significantly involved in 44 biological processes and that this compound-upregulated genes were significantly involved in 22 pathways, including vitamin B12 and lipoprotein metabolism. nih.gov

In the field of neurophysiology, this compound has been an invaluable tool for studying the role of the Y2 receptor in synaptic transmission. Electrophysiological recordings in rat hippocampal slices have demonstrated that NPY inhibits excitatory synaptic transmission. This compound was shown to completely antagonize this inhibitory effect of NPY, providing clear evidence that the presynaptic receptor mediating this action in the hippocampus is the Y2 receptor. Further studies in hippocampal slices using a model of ictal activity showed that this compound could completely suppress the anti-epileptic actions of NPY and a Y2-selective agonist.

In Vivo Preclinical Animal Models Employing this compound

The application of this compound has extended to in vivo preclinical animal models, primarily in rodents, to investigate the systemic effects of Y2 receptor antagonism.

In one study, the effects of peripherally administered this compound were examined in genetically obese mice that overexpress NPY and in wildtype mice, fed either a standard chow or a high-fat Western diet. The results were complex and dependent on both the genetic background of the mice and their diet. On a chow diet, this compound treatment led to an increase in body weight gain in both genotypes. However, under the challenge of a Western diet, the Y2 receptor antagonist induced obesity in wildtype mice but had a protective effect in the NPY-overexpressing mice, reducing their fat mass gain. These findings suggest that the role of peripheral Y2 receptors in energy homeostasis is multifaceted and can be influenced by the underlying physiological state.

Table 2: Summary of this compound Applications in In Vivo Models

| Animal Model | Key Research Area | Noteworthy Findings with this compound |

|---|---|---|

| Genetically Obese and Wildtype Mice | Energy Homeostasis and Obesity | On a chow diet, increased body weight gain in both genotypes. On a Western diet, induced obesity in wildtype mice but reduced fat mass gain in NPY-overexpressing mice. |

Rodent Models in Metabolic and Energy Homeostasis Research

The non-peptide Neuropeptide Y (NPY) Y2 receptor antagonist, this compound, has been instrumental in elucidating the complex role of the NPY system in regulating metabolic processes and energy balance in various rodent models. Studies have shown that the effects of this compound can be significantly influenced by the underlying physiological state of the animal, particularly concerning NPY levels and diet.

In genetically obese mice that overexpress NPY, peripheral administration of this compound has demonstrated beneficial effects on metabolic parameters when these animals are fed a high-energy, Western-style diet. nih.govmerckmillipore.com Specifically, treatment with the Y2 receptor antagonist led to a reduction in fat mass gain, as well as decreased levels of hepatic glycogen (B147801) and serum cholesterol relative to their body adiposity. nih.govmerckmillipore.com This suggests that under conditions of both energy surplus and elevated NPY, blocking Y2 receptors can mitigate some of the adverse metabolic consequences.

Conversely, in wildtype mice with normal NPY levels, the effects of this compound are markedly different and can be detrimental to metabolic health. When wildtype mice on a standard chow diet were treated with this compound, they exhibited an increase in body weight gain. nih.gov Furthermore, the administration of the Y2 receptor antagonist in these animals led to metabolic disturbances, including hyperinsulinemia and hypercholesterolemia. nih.govmerckmillipore.com The induction of obesity was also observed in wildtype mice on a Western diet when treated with this compound. nih.govmerckmillipore.com

These findings underscore the context-dependent nature of Y2 receptor antagonism. While it may offer therapeutic potential in states of NPY excess combined with a high-energy diet, it appears to disrupt normal metabolic regulation and promote obesity and related disorders in individuals with normal NPY signaling. nih.govmerckmillipore.com

Table 1: Effects of this compound in Rodent Metabolic Models

| Rodent Model | Diet | Key Findings with this compound Treatment |

|---|---|---|

| Genetically Obese Mice (Overexpressing NPY) | Western Diet | Reduced fat mass gain, hepatic glycogen, and serum cholesterol. nih.govmerckmillipore.com |

| Wildtype Mice | Chow Diet | Increased body weight gain, hyperinsulinemia, and hypercholesterolemia. nih.gov |

| Wildtype Mice | Western Diet | Induced obesity. nih.govmerckmillipore.com |

Animal Models of Nociception and Pain Perception

The role of the NPY Y2 receptor in pain modulation is complex, with evidence suggesting it can both inhibit and facilitate nociception depending on the physiological context, such as the presence of inflammation or nerve injury. researchgate.net The selective Y2 receptor antagonist this compound has been a critical tool in dissecting these dual functions in various animal models of pain.

In uninjured, normal mice, intrathecal administration of this compound has been shown to increase sensitivity to both mechanical and cold stimuli. researchgate.netanesthesiaexperts.com It also produced behaviors indicative of spontaneous nociception and itch. researchgate.netanesthesiaexperts.com These findings suggest that under normal physiological conditions, Y2 receptors at the central terminals of primary afferent neurons exert a tonic inhibitory effect on mechanical and cold nociception, as well as itch. researchgate.netanesthesiaexperts.com

However, the function of the Y2 receptor appears to switch in the context of injury. In models of postoperative and neuropathic pain, such as the incision model and the spared nerve injury (SNI) model, pharmacological blockade of the Y2 receptor with this compound reduced both mechanical and thermal hypersensitivity. researchgate.netanesthesiaexperts.com This suggests that following injury, the Y2 receptor transitions to a role that promotes hyperalgesia. researchgate.netanesthesiaexperts.com

Further research in a rat model of cancer-induced bone pain has shown that intrathecal administration of NPY produces an antinociceptive effect. arxiv.org This pain-relieving effect was abolished by the Y2 receptor antagonist this compound, indicating that the Y2 receptor is necessary for mediating the antinociceptive actions of NPY in this specific pain state. arxiv.org

These studies collectively highlight the multifaceted role of the Y2 receptor in pain processing. While it tonically suppresses certain types of pain in a healthy state, it appears to contribute to the maintenance of pain hypersensitivity following tissue and nerve damage. researchgate.netanesthesiaexperts.com

Table 2: Effects of this compound in Animal Models of Nociception

| Animal Model | Condition | Effect of this compound |

|---|---|---|

| Mice | Uninjured | Increased mechanical and cold hypersensitivity; produced spontaneous nociception and itch. researchgate.netanesthesiaexperts.com |

| Mice | Incision Model (Postoperative Pain) | Reduced mechanical and thermal hypersensitivity. researchgate.netanesthesiaexperts.com |

| Mice | Spared Nerve Injury (Neuropathic Pain) | Reduced mechanical and thermal hypersensitivity. researchgate.netanesthesiaexperts.com |

| Rats | Cancer-Induced Bone Pain | Abolished the antinociceptive effect of NPY. arxiv.org |

Preclinical Models for Renal Pathophysiology (e.g., Albuminuria)

Recent studies have implicated the Neuropeptide Y (NPY) and its Y2 receptor in the pathophysiology of albuminuric kidney disease. The selective Y2 receptor antagonist this compound has been utilized in preclinical models to investigate the therapeutic potential of blocking this signaling pathway in the context of kidney damage.

In a mouse model of adriamycin (ADR) nephropathy, a condition that leads to glomerulosclerosis and albuminuria, treatment with this compound has shown promising results. medchemexpress.com Pharmacological inhibition of the NPY2R in these mice led to a significant reduction in albuminuria. medchemexpress.comnih.gov This suggests that the NPY-NPY2R signaling axis plays a role in the development or progression of this form of kidney disease. medchemexpress.comnih.gov

Further investigation into the mechanisms underlying this effect has revealed that NPY signaling through the Y2 receptor in podocytes, which are crucial cells for maintaining the glomerular filtration barrier, can modulate several intracellular pathways. nih.gov In vitro studies on mouse podocytes have demonstrated that NPY can stimulate the phosphorylation of Akt and p44/42 MAPK, and this compound can block these NPY-stimulated effects. medchemexpress.com

These findings from preclinical models suggest that inhibiting the NPY-NPY2R pathway could be a novel therapeutic strategy for albuminuric kidney diseases. nih.govresearchgate.net By blocking the downstream signaling events in podocytes, this compound may help to preserve the integrity of the glomerular filtration barrier and reduce the leakage of albumin into the urine.

Table 3: Effects of this compound in a Preclinical Model of Renal Pathophysiology

| Animal Model | Pathological Condition | Key Findings with this compound Treatment |

|---|---|---|

| Mice | Adriamycin (ADR) Nephropathy | Reduced albuminuria. medchemexpress.comnih.gov |

Vascular Physiology Models (e.g., Anesthetized Pig)

The anesthetized pig model has been a valuable in vivo system for characterizing the pharmacological properties of this compound and its effects on vascular responses mediated by Neuropeptide Y (NPY) receptors. nih.govnih.gov These studies have demonstrated that this compound is a highly potent and selective antagonist of the NPY Y2 receptor in a living system. nih.govnih.gov

In this model, the NPY Y2 receptor agonist N-acetyl[Leu28,Leu31]NPY(24-36) was shown to cause a dose-dependent vasoconstriction in the spleen. nih.govnih.gov this compound potently and dose-dependently antagonized these vascular responses. nih.govnih.gov A significant inhibition was observed at a dose of 1 nmol/kg, and at 100 nmol/kg, the vasoconstrictor response was completely abolished. nih.gov

The selectivity of this compound for the Y2 receptor was also demonstrated by examining its effects on vascular responses mediated by other receptors. For instance, Peptide YY (PYY) evokes vasoconstriction in both the kidney and the spleen, with the renal response being mediated by the NPY Y1 receptor and the splenic response by both Y1 and Y2 receptors. nih.gov this compound only inhibited the splenic vasoconstriction caused by PYY, without affecting the renal response. nih.govnih.gov

Furthermore, this compound did not affect the vasoconstrictor responses in the kidney and spleen that were induced by the NPY Y1 receptor agonist [Leu31,Pro34]NPY, the alpha1-adrenoceptor agonist phenylephrine, the P2X1-purinoceptor agonist alpha,beta-methylene ATP, or angiotensin II. nih.gov This lack of effect on responses mediated by other receptor types highlights the specificity of this compound for the NPY Y2 receptor in vivo. nih.gov

While highly potent and selective, the duration of action of this compound in this model was found to be relatively short. nih.govnih.gov A significant recovery of the PYY-evoked splenic vasoconstriction was observed as early as 30 minutes after the last dose of this compound. nih.gov

Table 4: Effects of this compound in an Anesthetized Pig Vascular Model

| Agonist | Vascular Bed | Mediating Receptor(s) | Effect of this compound |

|---|---|---|---|

| N-acetyl[Leu28,Leu31]NPY(24-36) | Spleen | NPY Y2 | Potent, dose-dependent antagonism. nih.govnih.gov |

| Peptide YY (PYY) | Spleen | NPY Y1 and Y2 | Inhibition of vasoconstriction. nih.govnih.gov |

| Peptide YY (PYY) | Kidney | NPY Y1 | No effect on vasoconstriction. nih.govnih.gov |

| [Leu31,Pro34]NPY | Kidney and Spleen | NPY Y1 | No effect on vasoconstriction. nih.gov |

| Phenylephrine | Kidney and Spleen | alpha1-adrenoceptor | No effect on vasoconstriction. nih.gov |

| alpha,beta-methylene ATP | Kidney and Spleen | P2X1-purinoceptor | No effect on vasoconstriction. nih.gov |

| Angiotensin II | Kidney and Spleen | Angiotensin II receptor | No effect on vasoconstriction. nih.gov |

Neurobehavioral Models (e.g., Anxiety, Alcohol Consumption)

The Neuropeptide Y (NPY) system, particularly the Y2 receptor, has been implicated in the modulation of neurobehavioral processes such as anxiety and alcohol consumption. The selective Y2 receptor antagonist this compound has been employed in preclinical models to explore the role of this receptor in these behaviors.

In studies investigating anxiety-like behavior, this compound has demonstrated anxiolytic effects. wikipedia.org When administered to rats, this compound was found to increase the time spent on the open arms of the elevated plus-maze, a standard behavioral test for assessing anxiety. nih.gov This suggests that blocking Y2 receptors can reduce anxiety-like behavior. nih.gov Interestingly, this anxiolytic-like effect was observed in both alcohol-dependent and alcohol-naïve rats following direct infusion of this compound into the central amygdala (CeA), a brain region critical for processing fear and anxiety. nih.gov

The role of the Y2 receptor in alcohol consumption is more complex. While some research has shown that this compound can reduce alcohol consumption in addicted rats, other studies have reported different outcomes. wikipedia.org For instance, when this compound was administered directly into the CeA of alcohol-dependent and non-dependent rats, it did not alter their operant alcohol responding. nih.gov This finding suggests that Y2 receptor antagonism in this specific brain region may not be sufficient to modulate alcohol drinking behavior, and that the effects on anxiety and alcohol consumption may be mediated by different mechanisms or neural circuits. nih.gov

The observation that Y2 receptor antagonism in the CeA reduces anxiety-like behavior but not alcohol drinking points to the possibility that these two effects are governed by distinct functions of the Y2 receptor, such as its role as an autoreceptor regulating NPY release versus its role as a heteroreceptor modulating the release of other neurotransmitters like GABA. nih.gov

Table 5: Effects of this compound in Neurobehavioral Models

| Animal Model | Behavioral Paradigm | Key Findings with this compound Treatment |

|---|---|---|

| Rats | Elevated Plus-Maze (Anxiety) | Increased time spent on open arms, indicating an anxiolytic-like effect. nih.gov |

| Alcohol-dependent and alcohol-naïve rats | Elevated Plus-Maze (Anxiety) | Reduced anxiety-like behavior following infusion into the central amygdala. nih.gov |

| Alcohol-dependent and non-dependent rats | Operant Alcohol Responding | No alteration in alcohol consumption following infusion into the central amygdala. nih.gov |

Models for Angiogenesis Research

The process of angiogenesis, the formation of new blood vessels, is influenced by a variety of factors, including Neuropeptide Y (NPY). Studies utilizing the selective NPY Y2 receptor antagonist this compound have begun to shed light on the role of this signaling pathway in regulating angiogenesis, particularly in the context of both normal physiology and obesity.

In a study involving both normal and diet-induced obese mice, the systemic administration of this compound was found to have an inhibitory effect on myocardial capillary density. nih.gov In obese animals, which exhibited higher baseline levels of serum vascular endothelial growth factor (VEGF), a key pro-angiogenic factor, treatment with this compound significantly reduced serum VEGF concentrations. nih.gov Furthermore, this compound increased the levels of serum soluble VEGF receptor-1 (sVEGFR-1), an anti-angiogenic factor, in both normal and obese animals. nih.gov

It is important to note that while this compound demonstrated these effects on angiogenic factors and capillary density, there were no significant differences in the outcomes between the normal and obese animal groups. nih.gov This suggests that the role of the NPY Y2 receptor in modulating angiogenesis may be a fundamental physiological process that is not substantially altered by the metabolic state of obesity in this particular model.

Table 6: Effects of this compound in Angiogenesis Models

| Animal Model | Key Findings with this compound Treatment |

|---|---|

| Normal and diet-induced obese mice | Reduced myocardial capillary density. nih.gov |

| Diet-induced obese mice | Significantly reduced serum VEGF concentration. nih.gov |

| Normal and diet-induced obese mice | Increased serum sVEGFR-1 concentration. nih.gov |

Appetite Regulation and Feeding Behavior Studies

The Neuropeptide Y (NPY) Y2 receptor plays a significant role in the regulation of appetite and feeding behavior. The selective Y2 receptor antagonist this compound has been a crucial tool in studies aimed at understanding the mechanisms through which endogenous signaling molecules, such as Peptide YY(3-36) (PYY(3-36)), modulate food intake.

PYY(3-36) is a hormone released from the gut after a meal that is known to reduce food intake. It is thought to exert its anorexigenic effects by activating the pre-synaptic NPY Y2 autoreceptors located on NPY neurons in the arcuate nucleus (ARC) of the hypothalamus. nih.gov To test this hypothesis, studies have used this compound to block these receptors. In rats, pre-treatment with this compound directly into the ARC was shown to attenuate the reduction in feeding that is typically observed following a peripheral injection of PYY(3-36). nih.gov

Furthermore, the administration of this compound alone into the ARC of satiated rats led to a significant increase in food intake compared to vehicle-injected controls. nih.gov This finding suggests that there is a tonic, endogenous activation of the Y2 receptors in the ARC that contributes to the state of satiety, and that blocking these receptors disinhibits the NPY neurons, thereby stimulating feeding. nih.gov

In fasted-refed lean mice, the subcutaneous administration of this compound also resulted in a statistically significant increase in food intake. doi.org This further supports the role of the Y2 receptor in the physiological regulation of appetite.

While this compound has been shown to increase food intake under certain conditions, it is interesting to note that in some animal studies, it did not appear to increase appetite when administered alone. wikipedia.org This highlights the complexity of the NPY system and suggests that the effects of Y2 receptor antagonism on feeding behavior may be influenced by various factors, including the nutritional state of the animal and the specific experimental paradigm.

Table 7: Effects of this compound on Appetite and Feeding Behavior

| Animal Model | Experimental Condition | Key Findings with this compound Treatment |

|---|---|---|

| Rats | Pre-treatment before PYY(3-36) injection | Attenuated the reduction in feeding caused by PYY(3-36). nih.gov |

| Satiated Rats | Administration into the arcuate nucleus | Significantly increased food intake. nih.gov |

| Fasted-refed Lean Mice | Subcutaneous administration | Caused a statistically significant increase in food intake. doi.org |

Cross-Species Comparative Studies (e.g., Broilers for Hyperphagia)

Cross-species comparative studies involving this compound have revealed significant pharmacological differences in the Neuropeptide Y (NPY) system between mammals and avian species, particularly in chickens (Gallus gallus). These differences are primarily centered on the structural variations of the NPY Y2 receptor, which directly impact the binding affinity of antagonists like this compound.

Research into the molecular cloning of the chicken NPY Y2 receptor has shown that it shares only 75-80% of its identity with mammalian Y2 receptors and possesses a notably divergent cytoplasmic tail. nih.gov This structural divergence is critical as it underlies the dramatically reduced binding affinity of this compound for the avian receptor. In fact, studies have demonstrated that this compound, a potent antagonist in mammals with sub-nanomolar affinity for the human Y2 receptor, binds very poorly to the chicken Y2 receptor, exhibiting only micromolar affinity. nih.gov

Further investigations through reciprocal mutagenesis studies between the human and chicken Y2 receptors have pinpointed specific amino acid residues that are crucial for the high-affinity binding of this compound. nih.gov These studies identified three key amino acid positions: Gln135 in transmembrane (TM) 3, Leu227 in TM5, and Leu284 in TM6 of the human Y2 receptor. nih.gov When these residues in the human receptor were mutated to match those found in the chicken receptor, the binding affinity of this compound was significantly reduced, becoming as low as that for the native chicken Y2 receptor. nih.gov Conversely, introducing the human residues into the chicken Y2 receptor resulted in an antagonist affinity almost as high as that for the human Y2 receptor. nih.gov

These fundamental differences in receptor structure and antagonist binding have significant implications for the use of this compound in studying conditions like hyperphagia in broilers. Broiler chickens are known for their high food intake, a trait influenced by the NPY system. researchgate.netnih.gov However, due to its inability to effectively block the Y2 receptor in chickens, this compound cannot be used as a pharmacological tool to investigate the role of this specific receptor in the regulation of appetite and feeding behavior in this avian model. core.ac.uk

The following table summarizes the key comparative findings regarding the interaction of this compound with human and chicken NPY Y2 receptors.

| Feature | Human NPY Y2 Receptor | Chicken NPY Y2 Receptor |

| This compound Binding Affinity | Sub-nanomolar | Micromolar nih.gov |

| Identity to Mammalian Y2 Receptor | N/A | 75-80% nih.gov |

| Key Amino Acid Residues for this compound Binding | Gln135, Leu227, Leu284 nih.gov | Different residues at corresponding positions nih.gov |

| Utility of this compound as a Research Tool | Effective antagonist for in vivo and in vitro studies | Not suitable for functional studies core.ac.uk |

Physiological and Pathophysiological Roles of the Y2 Receptor Elucidated by Biie 0246

Central Nervous System Functions

The Y2 receptor is highly expressed in several brain regions, including the hippocampus, thalamus, hypothalamus, and amygdala, suggesting its involvement in various central processes. opnme.com Pharmacological blockade of this receptor with BIIE-0246 has provided significant insights into its functions in cognition, emotional states, and behavior.

Memory and Cognitive Processes

The role of the Y2 receptor in learning and memory is a subject of ongoing investigation. phypha.ir Studies utilizing this compound in animal models of Alzheimer's disease have begun to shed light on this complex relationship. In a rat model of Alzheimer's disease induced by amyloid-beta (Aβ1-42), administration of NPY was found to improve both passive avoidance and cognitive memory. phypha.ir When this compound was administered prior to NPY, it did not reverse the memory-enhancing effects of NPY, suggesting that NPY's beneficial impact on memory in this context may not be mediated by the Y2 receptor. phypha.ir

Further research in this model explored the effect of Y2 receptor blockade on Beclin-1, a protein involved in autophagy. Aβ treatment significantly reduced the hippocampal expression of Beclin-1; however, neither NPY nor this compound had any effect on its expression. phypha.ir These findings indicate that while the NPY system can modulate memory in a disease state, the specific role of the Y2 receptor, as targeted by this compound, may be nuanced and context-dependent.

Modulation of Anxiety and Arousal States

A substantial body of evidence points to the involvement of the Y2 receptor in the modulation of anxiety and stress responses. nih.gov Studies using this compound have demonstrated its anxiolytic-like effects in various animal models. For instance, in the elevated plus-maze test, a standard method for assessing anxiety-like behavior in rodents, rats treated with this compound spent an increased amount of time on the open arms of the maze, a behavior indicative of reduced anxiety. nih.gov

The mechanism behind this anxiolytic effect is thought to involve the presynaptic location of Y2 receptors, which act as autoreceptors to inhibit NPY release. nih.gov By blocking these receptors, this compound may lead to an increase in synaptic NPY levels, which can then act on other NPY receptors, such as the Y1 receptor, to produce anxiolytic effects. nih.gov Indeed, studies have shown that the anxiolytic-like effects of Y2 receptor antagonists are consistent with the phenotype observed in Y2 receptor knockout mice. nih.gov

In the context of social fear, research in mice has revealed a brain region-specific role for the Y2 receptor. In the dorsolateral septum, the fear-reducing effects of NPY were blocked by this compound, indicating that NPY acts on Y2 receptors in this region to mitigate social fear. mdpi.com Conversely, in the central amygdala, this compound did not block the effects of NPY, suggesting the involvement of other NPY receptor subtypes in this brain area. mdpi.com

Role in Alcohol Consumption Behavior

The NPY system has been strongly implicated in the regulation of alcohol consumption, and the Y2 receptor appears to play a critical role. nih.govnih.gov Pharmacological studies using this compound have consistently demonstrated that blockade of central Y2 receptors reduces voluntary ethanol intake in rats. nih.govresearchgate.net

Intracerebroventricular administration of this compound has been shown to robustly suppress operant responding for ethanol in a sweetened solution without significantly affecting the intake of the non-alcoholic sweetened solution. researchgate.net This suggests a selective effect on the motivation to consume alcohol.

Notably, the suppressive effect of this compound on alcohol self-administration is enhanced in rats with a history of alcohol dependence. nih.govunibo.it These animals show a sensitized response, with lower doses of this compound being effective in reducing ethanol consumption compared to non-dependent rats. unibo.it This sensitization of the NPY system in alcohol dependence highlights the Y2 receptor as a potential therapeutic target for the treatment of alcoholism. researchgate.netunibo.it The proposed mechanism involves the modulation of GABAergic transmission in the central amygdala, where Y2 receptors are involved in presynaptic inhibition. nih.gov

Metabolic and Endocrine Regulation

The Y2 receptor is a key player in the intricate network that governs energy balance and metabolism. Its expression in the hypothalamus, a critical brain region for appetite control, underscores its importance in these processes. opnme.com

Energy Homeostasis and Satiety Mechanisms

The Y2 receptor is deeply involved in the regulation of food intake and energy homeostasis. opnme.com It is hypothesized that Peptide YY(3-36) (PYY(3-36)), a gut hormone released post-prandially, inhibits food intake by activating presynaptic Y2 autoreceptors on NPY neurons in the arcuate nucleus of the hypothalamus. scispace.com This activation suppresses NPY release, leading to a feeling of satiety.

The use of this compound has been pivotal in confirming this mechanism. Studies have shown that administration of this compound into the arcuate nucleus blocks the anorexigenic effect of PYY(3-36). researchgate.net Furthermore, administration of this compound alone to satiated rats significantly increases food intake, suggesting that endogenous PYY(3-36) tonically acts on Y2 receptors to maintain satiety. researchgate.net These findings firmly establish the Y2 receptor as an important component of post-prandial satiety signaling. scispace.comresearchgate.net

However, the role of peripherally administered this compound is more complex and appears to be dependent on the underlying physiological state. In mice with diet-induced obesity and excess NPY, this compound prevents further weight gain. nih.gov Conversely, in control mice on a high-fat diet, this compound enhances obesity. nih.gov On a standard diet, this compound increased body weight gain in both normal and NPY-overexpressing mice and led to metabolic disturbances such as hyperinsulinemia and hypercholesterolemia, particularly in wildtype mice. nih.govnih.gov

Lipid Metabolism and Cholesterol Synthesis Regulation

Beyond its role in appetite, the Y2 receptor is also implicated in the regulation of lipid metabolism and cholesterol synthesis. Studies using the human hepatoma cell line HepG2 have shown that blockade of the Y2 receptor with this compound significantly alters the expression of genes involved in lipid metabolic pathways. oatext.comoatext.com

Microarray analysis revealed that this compound up-regulated 743 entities and down-regulated 492 entities. oatext.comoatext.com Specifically, the up-regulated genes were significantly involved in biological processes such as chylomicron remodeling and the negative regulation of cholesterol and sterol transport. oatext.comoatext.com Conversely, down-regulated genes were involved in the sterol responsive element binding protein (SREBP) signaling pathway, which plays a key role in cholesterol synthesis. oatext.comoatext.com These results suggest that Y2 receptor blockade may inhibit cholesterol synthesis and promote favorable changes in lipoprotein metabolism. oatext.com

In vivo studies in mice provide further evidence for the role of Y2 receptors in cholesterol regulation. In a model of diet-induced obesity combined with excess NPY, treatment with this compound led to a reduction in serum cholesterol levels relative to body adiposity. nih.govnih.gov This suggests that under conditions of energy surplus and elevated NPY, Y2 receptor antagonism can have beneficial effects on the metabolic profile. nih.gov

Influence on Diet-Induced Obesity and Associated Metabolic Disturbances

The role of the Neuropeptide Y (NPY) Y2 receptor in energy homeostasis is complex, and its blockade by this compound has yielded intriguing and context-dependent results in studies of diet-induced obesity. Research indicates that the metabolic effects of peripherally administered this compound are contingent on both baseline NPY levels and dietary conditions. frontiersin.orgnih.govnih.gov

In wildtype mice with normal NPY levels consuming a standard chow diet, treatment with this compound led to an increase in body weight gain. frontiersin.orgnih.govnih.gov These mice also exhibited several metabolic disturbances, including hyperinsulinemia and hypercholesterolemia. frontiersin.orgnih.govnih.gov Conversely, when wildtype mice were fed a high-fat Western diet, blockade of Y2 receptors with this compound induced obesity. frontiersin.orgnih.govnih.gov

However, a different outcome was observed in genetically obese mice that overexpress NPY (OE-NPYDβH). frontiersin.orgnih.govnih.gov When these mice with elevated NPY levels were subjected to a Western diet, administration of this compound resulted in beneficial metabolic effects. frontiersin.orgnih.govnih.gov Specifically, these mice showed a reduction in fat mass gain, as well as decreased hepatic glycogen (B147801) and serum cholesterol levels relative to their body adiposity. frontiersin.orgnih.govnih.gov These findings suggest that in conditions of energy surplus combined with elevated NPY levels, Y2 receptor antagonism may be protective against diet-induced obesity and its associated metabolic dysfunctions. frontiersin.orgnih.govnih.gov

Table 1: Effects of this compound on Metabolic Parameters in Mice

| Genotype/Diet | Effect of this compound Treatment | Key Metabolic Changes |

|---|---|---|

| Wildtype / Chow Diet | Increased body weight gain | Hyperinsulinemia, Hypercholesterolemia |

| Wildtype / Western Diet | Induced obesity | Increased fat mass |

| OE-NPYDβH / Western Diet | Reduced fat mass gain | Decreased hepatic glycogen, Decreased serum cholesterol |

Pain and Nociceptive Processing

Modulation of Acute Nociceptive Responses

Studies utilizing this compound have revealed a significant role for the Y2 receptor in the modulation of acute pain signals. In naïve, uninjured animal models, the spinal (intrathecal) administration of this compound has been shown to elicit nociceptive behaviors. reddit.comresearchgate.netanesthesiaexperts.com These behaviors include increased sensitivity to mechanical and cold stimuli, as well as signs of spontaneous pain and itch. researchgate.netanesthesiaexperts.com This suggests that under normal physiological conditions, Y2 receptors at the central terminals of primary afferent neurons exert a tonic inhibitory effect on pain and itch signaling. researchgate.netanesthesiaexperts.com Blockade of these receptors with this compound removes this baseline inhibition, leading to the manifestation of pain-like responses. reddit.comresearchgate.netanesthesiaexperts.com

Complex Role in Chronic Pain States and Latent Sensitization

The function of the Y2 receptor, as elucidated by this compound, becomes more complex in the context of chronic pain. In models of postoperative and neuropathic pain, intrathecal administration of this compound has been found to reduce mechanical and thermal hypersensitivity. reddit.comresearchgate.netanesthesiaexperts.com This indicates a shift in the role of the Y2 receptor from an inhibitory to a facilitatory function in the presence of nerve injury or inflammation. reddit.comresearchgate.netanesthesiaexperts.com

Furthermore, this compound has been instrumental in studying the phenomenon of latent sensitization, a model for the episodic and stress-sensitive nature of chronic pain. nih.govnih.govucla.edu In this model, an initial injury leads to a period of hyperalgesia, which is followed by a remission phase where pain sensitivity returns to normal. nih.govnih.govucla.edu However, this remission is not a true return to the pre-injury state. Administration of this compound during this remission phase can produce a profound reinstatement of pain-like behaviors. reddit.compatsnap.com This suggests that Y2 receptor signaling plays a crucial role in maintaining the pain-free state during remission, and its blockade can unmask the underlying sensitized state. reddit.compatsnap.com

Table 2: Effects of Intrathecal this compound on Nociception

| Pain State | Effect of this compound | Observed Behavioral Changes |

|---|---|---|

| Acute (Uninjured) | Pronociceptive | Increased mechanical and cold hypersensitivity, spontaneous pain and itch |

| Chronic (Postoperative/Neuropathic) | Antinociceptive | Reduced mechanical and thermal hypersensitivity |

| Latent Sensitization (Remission) | Reinstatement of Pain | Return of pain-like behaviors |

Cardiovascular and Renal System Involvement

Regulation of Vascular Tone and Blood Flow

This compound has been a critical pharmacological tool for dissecting the role of the Y2 receptor in the cardiovascular system. In vivo studies in anesthetized pigs have demonstrated that this compound is a potent and selective antagonist of NPY Y2 receptor-mediated vascular responses. nih.gov The Y2 receptor agonist N-acetyl[Leu28Leu31]NPY(24-36) evokes dose-dependent vasoconstriction in the spleen, and these responses are potently and dose-dependently antagonized by this compound. nih.gov Similarly, this compound inhibits the splenic vasoconstrictor responses evoked by Peptide YY (PYY). nih.gov

Importantly, this compound demonstrates selectivity for the Y2 receptor over the Y1 receptor in vascular beds. It does not affect the renal vascular responses mediated by the NPY Y1 receptor. nih.gov This selectivity allows for the specific investigation of Y2 receptor function in tissues where multiple NPY receptor subtypes are present. nih.gov These findings establish a clear role for the Y2 receptor in the regulation of vascular tone and blood flow in specific vascular beds like the spleen. nih.gov

Impact on Renal Disease Progression

While direct in vivo studies on the effect of this compound on the progression of chronic kidney disease are limited, in vitro evidence suggests a potential role for the Y2 receptor in metabolic pathways relevant to renal health. Chronic kidney disease is a progressive condition that impairs kidney function and is often associated with metabolic disturbances such as dyslipidemia. nih.govmdpi.com

A study using the human hepatoma cell line HepG2 demonstrated that blockade of the Y2 receptor with this compound regulates the expression of genes involved in lipid metabolic pathways. oatext.com Specifically, this compound was found to down-regulate genes involved in sterol responsive element binding protein signaling, which could inhibit cholesterol synthesis. oatext.com Additionally, it up-regulated genes involved in vitamin B12/lipoprotein metabolism, potentially influencing plasma HDL-cholesterol levels. oatext.com Given that dyslipidemia is a common comorbidity in patients with chronic kidney disease, these findings suggest that Y2 receptor modulation could have indirect effects on the metabolic aspects associated with renal disease progression. oatext.com

Angiogenesis and Cellular Proliferation

The Y2 receptor's involvement in cell growth and the formation of new blood vessels has been significantly clarified by studies utilizing this compound. These processes are fundamental in both normal development and disease states such as cancer and obesity.

In the context of tumor biology, particularly neuroblastoma, the Y2 receptor has emerged as a promising therapeutic target. nih.govnih.gov Neuroblastomas, which are pediatric tumors arising from sympathetic precursor cells, frequently express both NPY and its Y2 receptors. nih.govnih.gov The NPY secreted by these tumors stimulates tumor cell proliferation and angiogenesis, both of which are mediated by the Y2 receptor. nih.govnih.gov

Studies have demonstrated that the Y2 receptor antagonist this compound can effectively counter these effects. In vitro, this compound was found to prevent the activation of the p44/42 mitogen-activated protein kinase (MAPK) pathway, which is typically induced by endogenous NPY. nih.govnih.gov This inhibition leads to a notable decrease in neuroblastoma cell proliferation and the induction of Bim-mediated apoptosis, or programmed cell death. nih.govnih.gov Similar growth-inhibitory effects were also observed with the use of NPY siRNA and Y2R siRNA, further confirming the Y2 receptor's role in tumor growth. nih.gov

Furthermore, this compound exhibits significant anti-angiogenic properties. nih.govnih.gov It has been shown to reduce the proliferation of endothelial cells that is stimulated by media conditioned by neuroblastoma cells. nih.govnih.gov In vivo experiments using neuroblastoma xenografts revealed that treatment with this compound led to decreased vascularization and a high degree of focal fibrosis within the tumors. nih.govnih.gov Consequently, the antagonist significantly inhibited the growth of these xenografts, an effect associated with reduced proliferation and increased apoptosis. nih.gov The expression of the Y2 receptor has been observed in both tumor cells and endothelial cells in human neuroblastoma tissues, highlighting its dual role in promoting cancer progression. nih.govnih.gov

Table 1: Effects of this compound on Neuroblastoma

| Experimental Setting | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|

| In vitro (Neuroblastoma cell lines) | Decreased cell proliferation | Prevention of p44/42 MAPK activation | nih.govnih.gov |

| In vitro (Neuroblastoma cell lines) | Induction of apoptosis | Bim-mediated apoptosis | nih.govnih.gov |

| In vitro (Endothelial cells) | Reduced cell proliferation | Inhibition of angiogenesis | nih.govnih.gov |

| In vivo (Xenograft models) | Inhibition of tumor growth | Decreased proliferation (Ki67), increased apoptosis (TUNEL) | nih.gov |

| In vivo (Xenograft models) | Decreased vascularization | Anti-angiogenic effect | nih.govnih.gov |

The role of the Y2 receptor in angiogenic processes extends to metabolic conditions such as obesity. However, the effects of antagonizing this receptor with this compound in obesity models are complex and appear to be dependent on the underlying levels of NPY and dietary conditions.

In a study involving a genetic mouse model of obesity characterized by the overexpression of NPY (OE-NPYDβH), the peripheral administration of this compound demonstrated beneficial metabolic effects when the mice were fed a high-energy, Western-style diet. nih.govfrontiersin.orgmdpi.com Specifically, the Y2 receptor antagonist prevented diet-induced obesity in these mice with excess NPY, leading to reduced fat mass gain. nih.govfrontiersin.orgmdpi.com This suggests that in conditions of elevated NPY, peripheral Y2 receptors play a role in promoting the development of obesity, and their blockade can be protective. nih.gov

Conversely, in wildtype mice with normal NPY levels, the effects of this compound were strikingly different. nih.govfrontiersin.orgmdpi.com When these mice were fed a Western diet, treatment with the Y2 receptor antagonist actually induced obesity. nih.govfrontiersin.org Even on a standard chow diet, this compound increased body weight gain and led to metabolic disturbances in wildtype mice, including hyperinsulinemia and hypercholesterolemia. nih.govfrontiersin.orgmdpi.com These findings indicate that with normal NPY levels, peripheral Y2 receptor antagonism may paradoxically impair metabolic health. nih.govfrontiersin.org

Table 2: Effects of this compound in Obesity Models

| Animal Model | Diet | Effect of this compound | Reference |

|---|---|---|---|

| Genetically obese mice with excess NPY (OE-NPYDβH) | Western diet | Reduced fat mass gain | nih.govfrontiersin.orgmdpi.com |

| Wildtype mice (normal NPY) | Western diet | Induced obesity | nih.govfrontiersin.org |

| Wildtype mice (normal NPY) | Chow diet | Increased body weight gain, hyperinsulinemia, hypercholesterolemia | nih.govfrontiersin.orgmdpi.com |

Gastrointestinal Tract Physiology

The Y2 receptor is also implicated in the regulation of physiological processes within the gastrointestinal tract, including the control of smooth muscle contractility.

The contractile activity of the smooth muscles in the gastrointestinal tract is a complex process governed by a variety of neural and hormonal signals. nih.gov Research indicates that Y2 receptors play a role in this regulation. Studies have shown that direct activation of Y2 receptors located on the longitudinal muscle of the intestine results in contraction.

Furthermore, Y2 receptors are present on submucosal neurons, but not myenteric neurons. The tonic activation of these submucosal Y2 receptors by endogenous peptides such as NPY, Peptide YY (PYY), or PYY(3-36) can indirectly influence mucosal ion transport in the colon of both mice and humans. This suggests a nuanced role for the Y2 receptor in modulating different aspects of intestinal function, from direct muscle contraction to the regulation of secretion and absorption.

Interaction with Other Neuropeptidergic Systems

The physiological effects of the NPY system are often modulated by interactions with other neuropeptide signaling pathways.

Galanin-like peptide (GALP) is a neuropeptide known to be involved in the regulation of feeding behavior and energy metabolism. The orexigenic, or appetite-stimulating, effects of GALP are thought to be mediated, in part, by NPY in the hypothalamus.

Considerations for Research Application of Biie 0246

Pharmacokinetic and Pharmacodynamic Attributes Affecting Experimental Design

The utility of BIIE-0246 in preclinical research is significantly influenced by its pharmacokinetic and pharmacodynamic profile. These attributes dictate its route of administration, the timing of experimental measurements, and the interpretation of its biological effects.

This compound is a large, peptidomimetic molecule with physicochemical properties that create substantial hurdles for its use in systemic and central nervous system (CNS) studies. opnme.comnih.gov The compound's molecular structure, characterized by a high molecular weight (896 g/mol ) and a large polar surface area (219 Ų), contributes to poor oral bioavailability and limited ability to cross biological membranes, including the blood-brain barrier. nih.gov

Key limitations include:

Low Permeability : The compound exhibits low membrane permeability, hindering its absorption from the gastrointestinal tract and its distribution into tissues. opnme.comopnme.com

High Plasma Protein Binding : this compound binds extensively to plasma proteins, which reduces the concentration of the free, active compound available to interact with target receptors. opnme.comopnme.com

Poor Blood-Brain Barrier Penetration : Due to its large size and polar nature, this compound does not effectively penetrate the CNS. nih.gov Consequently, research aiming to investigate the central effects of Y2 receptor antagonism using this compound often requires direct administration into the CNS, such as via intracerebroventricular injection, to bypass the blood-brain barrier. nih.gov

For in vivo studies, parenteral routes of administration are necessary to achieve effective concentrations. opnme.com These limitations have spurred the development of newer, small-molecule Y2 receptor antagonists with improved "drug-like" properties better suited for CNS research. nih.gov

Table 1: Physicochemical and Pharmacokinetic Properties of this compound Limiting Bioavailability

| Property | Description | Implication for Experimental Design |

| Molecular Structure | Large, flexible peptidomimetic molecule (MW: 896 g/mol ). nih.gov | Requires parenteral administration (e.g., intravenous, intraperitoneal) for systemic studies. opnme.com |

| Polar Surface Area | High (219 Ų). nih.gov | Contributes to poor membrane permeability and limited CNS penetration. nih.gov |